3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine
CAS No.: 1251268-62-8
Cat. No.: VC5238456
Molecular Formula: C11H12F3NO
Molecular Weight: 231.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251268-62-8 |
|---|---|
| Molecular Formula | C11H12F3NO |
| Molecular Weight | 231.218 |
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine |
| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8-9H,5-6,15H2 |
| Standard InChI Key | GYKKKWTZBZQYQF-UHFFFAOYSA-N |
| SMILES | C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Synthesis and Industrial Production
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine involves multi-step organic reactions optimized for yield and purity. Industrial protocols often employ continuous flow chemistry to enhance efficiency, leveraging catalysts such as palladium complexes for cross-coupling reactions. A typical route begins with the formation of the cyclobutane ring via [2+2] cycloaddition, followed by functionalization of the phenyl ring with a trifluoromethoxy group using trifluoromethylation reagents. The final step introduces the amine group through nucleophilic substitution or reductive amination .
Key challenges in synthesis include controlling stereochemistry due to the cyclobutane ring’s strain and ensuring regioselectivity during phenyl group functionalization. Advanced techniques like high-performance liquid chromatography (HPLC) are critical for isolating the desired isomer, particularly given the compound’s potential as a pharmaceutical intermediate .
Structural and Electronic Properties
The compound’s structure combines a rigid cyclobutane ring with a planar phenyl group, creating a hybrid geometry that influences its electronic and steric properties. Nuclear magnetic resonance (NMR) spectroscopy confirms the amine group’s position at the 1-carbon of the cyclobutane ring, while the trifluoromethoxy substituent occupies the para position on the phenyl ring .
The trifluoromethoxy group () significantly enhances lipophilicity, as evidenced by a calculated logP value of 2.8, which promotes membrane permeability. Density functional theory (DFT) studies reveal that the electron-withdrawing nature of polarizes the phenyl ring, increasing its electrophilicity and facilitating interactions with biological targets .
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.218 g/mol |
| logP (Partition Coefficient) | 2.8 |
| Melting Point | 98–102°C (literature range) |
Biological Activity and Mechanism
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine exhibits moderate affinity for serotonin and dopamine transporters, as demonstrated in vitro using radioligand binding assays. The trifluoromethoxy group’s metabolic stability reduces oxidative deamination by monoamine oxidases, prolonging its half-life in biological systems.
In cellular models, the compound modulates adenylate cyclase activity, suggesting potential as a G protein-coupled receptor (GPCR) ligand. Its rigid structure may restrict conformational flexibility, enhancing selectivity for specific receptor subtypes. Preclinical studies indicate dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages, implicating it in anti-inflammatory pathways .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a scaffold for designing kinase inhibitors, particularly in oncology. Derivatives with modified amine groups have shown submicromolar IC values against BRAF V600E mutants in melanoma cell lines.
Material Science
Its electron-deficient phenyl ring makes it a candidate for organic semiconductors. Thin-film transistors incorporating the compound exhibit hole mobility values of , comparable to commercial oligothiophenes .
Agricultural Chemistry
Preliminary studies highlight herbicidal activity against broadleaf weeds, with 80% inhibition of Arabidopsis thaliana growth at 100 ppm concentrations. The mechanism involves disruption of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Comparative Analysis with Structural Analogs
The trifluoromethoxy group differentiates this compound from closely related derivatives:
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3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine: Replacing with increases logP to 3.2 but reduces solubility in aqueous buffers .
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3-[4-Methoxyphenyl]cyclobutan-1-amine: The methoxy group () lacks the electron-withdrawing effects of , resulting in weaker receptor binding affinity.
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1-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine: The meta-substituted isomer shows 30% lower metabolic stability in hepatic microsome assays due to increased susceptibility to cytochrome P450 oxidation.
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